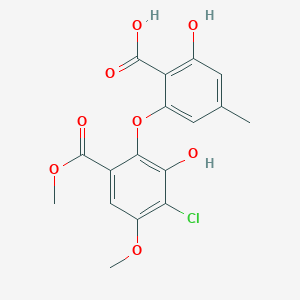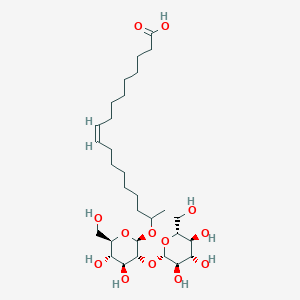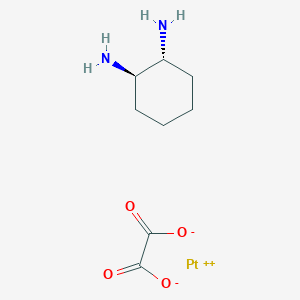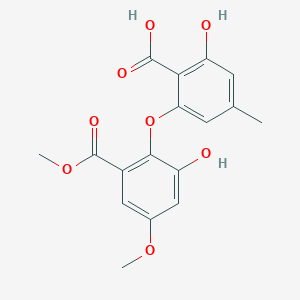![molecular formula C20H18FN3O B1243264 N'-[(1E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B1243264.png)
N'-[(1E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-fluorobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,5-dimethyl-1-phenyl-3-pyrrolyl)methylideneamino]-3-fluorobenzamide is a member of pyrroles.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Pyrazole Derivatives: Research shows the synthesis of various heterocyclic compounds based on phenylpyrazole derivatives, with activities such as antimicrobial effects being noted (Al-Ghamdi, 2019).
- Development of Novel Schiff Bases: A study focused on synthesizing novel Schiff bases exhibiting potential anti-inflammatory activities, highlighting the utility of pyrazole derivatives in drug development (Sunder & Maleraju, 2013).
- Transition Metal Complexes: Another research discussed the coordination chemistry of a hydrazone ligand containing a pyrazole derivative with various transition metals, demonstrating the importance of such compounds in coordination chemistry (Fouda et al., 2008).
Chemical and Physical Properties
- Nucleophilic Substitution Studies: Research on nucleophilic substitution of polyfluorobenzenes with pyrrole derivatives, including dimethylpyrrole, offers insights into the chemical properties and reactions of these compounds (Tokárová et al., 2017).
- Nonlinear Optical Properties: A study on hydrazones, including a pyrazole derivative, explored their third-order nonlinear optical properties, indicating potential applications in optical devices (Naseema et al., 2010).
Biological and Pharmacological Applications
- Antibacterial and Antitumor Activities: Research on pyrazolopyridines, related to pyrazole derivatives, demonstrated significant antioxidant, antitumor, and antimicrobial activities, highlighting the biological relevance of these compounds (El‐Borai et al., 2013).
- Potential Antipsychotic Agents: A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally similar to pyrazole derivatives, were found to have a potential antipsychotic profile without interacting with dopamine receptors (Wise et al., 1987).
Propiedades
Fórmula molecular |
C20H18FN3O |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N-[(E)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]-3-fluorobenzamide |
InChI |
InChI=1S/C20H18FN3O/c1-14-11-17(15(2)24(14)19-9-4-3-5-10-19)13-22-23-20(25)16-7-6-8-18(21)12-16/h3-13H,1-2H3,(H,23,25)/b22-13+ |
Clave InChI |
WXCOJRXKZHRIGE-LPYMAVHISA-N |
SMILES isomérico |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=N/NC(=O)C3=CC(=CC=C3)F |
SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)C3=CC(=CC=C3)F |
SMILES canónico |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



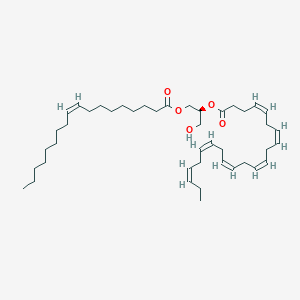
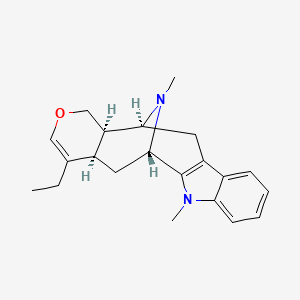

![(2S,3S)-2-amino-1-(4-chloro-6-methoxy-3-methylpyrazolo[3,4-b]quinolin-1-yl)-3-methylpentan-1-one](/img/structure/B1243188.png)
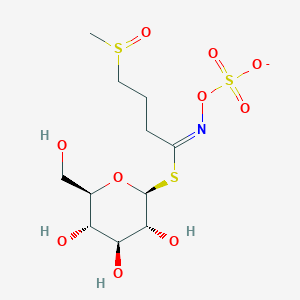
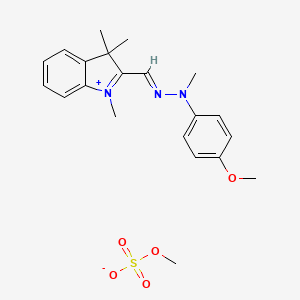

![3,7-Diazabicyclo[3.3.1]nonane, 3-[4-(1H-imidazol-1-yl)benzoyl]-7-(1-methylethyl)-, diperchlorate](/img/structure/B1243193.png)
![3-[3,4-Dimethyl-1-(3-o-tolyl-allyl)-piperidin-4-yl]-phenol](/img/structure/B1243195.png)
